5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the fusion of a triazole ring with a quinazoline moiety, resulting in a unique structure with potential pharmacological applications. The compound’s molecular formula is C10H7ClN4, and it has a molecular weight of 218.65 g/mol .
Mechanism of Action
Target of Action
The primary target of 5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the transition from the G1 phase to the S phase of the cell cycle . This disruption leads to cell cycle arrest and triggers apoptosis, the programmed cell death .
Result of Action
The inhibition of CDK2 by this compound results in significant cytotoxic activities against various cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Biochemical Analysis
Biochemical Properties
5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline is readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The triazole and quinazoline moieties in the compound have shown considerable interest in the field of medicine and drug development .
Cellular Effects
Compounds with similar structures have been found to play a substantial role in the development of multitarget agents with a wide range of biological activities such as anticancer, anti-inflammatory, antimicrobial, antihyperlipidemic, antihypertensive, anticonvulsant, antidiabetic, cellular phosphorylation inhibition, and dihydrofolate reductase inhibition .
Molecular Mechanism
It is suggested that the compound interacts with biomolecular targets due to its ability to form hydrogen bonds and its high dipole moments .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 250-252 degrees Celsius and is typically stored at temperatures below -10 degrees Celsius .
Metabolic Pathways
It is suggested that the compound may interact with various enzymes and cofactors .
Transport and Distribution
It is suggested that the compound may interact with various transporters or binding proteins .
Subcellular Localization
It is suggested that the compound may be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-chlorobenzonitrile with hydrazine hydrate to form the intermediate 2-amino-5-chlorobenzohydrazide. This intermediate is then cyclized with formic acid to yield the desired triazoloquinazoline compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced triazoloquinazoline derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinazoline derivatives with various functional groups.
Reduction: Reduced triazoloquinazoline derivatives.
Substitution: Substituted triazoloquinazoline derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazolo[4,3-a]quinoxaline
- 1,2,4-Triazolo[4,3-c]quinazoline
- 1,2,4-Triazolo[1,5-a]quinazoline
Uniqueness
5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline is unique due to its specific substitution pattern and the presence of a chlorine atom at the 5-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4/c1-6-12-9-7-4-2-3-5-8(7)13-10(11)15(9)14-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLFXEHWBDUICO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC=CC=C3N=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65136-83-6 |
Source
|
Record name | 5-chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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